1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a molecular formula of C49H39O4P and a molecular weight of 722.81 g/mol This compound is known for its unique structure, which includes multiple aromatic rings and a dioxaphosphocine core
Preparation Methods
The synthesis of 1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. The synthetic route typically starts with the preparation of the phenanthrene derivatives, followed by their coupling with the dioxaphosphocine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the dioxaphosphocine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, it has industrial applications in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can be compared to other similar compounds, such as 1,10-di([1,1’-biphenyl]-4-yl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide . While both compounds share a similar dioxaphosphocine core, they differ in the substituents attached to the aromatic rings, which can influence their chemical properties and applications . The unique structure of 1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide makes it particularly valuable for certain research applications and distinguishes it from other related compounds .
Properties
Molecular Formula |
C49H39O4P |
---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C49H39O4P/c1-27-21-29(3)39-25-43(35-11-7-5-9-33(35)41(39)23-27)37-15-13-31-17-19-49-20-18-32-14-16-38(48(46(32)49)53-54(50,51)52-47(37)45(31)49)44-26-40-30(4)22-28(2)24-42(40)34-10-6-8-12-36(34)44/h5-16,21-26H,17-20H2,1-4H3,(H,50,51) |
InChI Key |
MYPQBCGUEAUEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C3=CC=CC=C3C2=C1)C4=C5C6=C(CCC67CCC8=C7C(=C(C=C8)C9=CC1=C(C=C(C=C1C1=CC=CC=C19)C)C)OP(=O)(O5)O)C=C4)C |
Origin of Product |
United States |
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